molecular formula C18H15BrN6O B11131330 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11131330
M. Wt: 411.3 g/mol
InChI Key: CDHVGQBHTPZDFE-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a 5-bromo-substituted indole moiety linked via an ethylamine spacer to a benzamide core. The benzamide is further substituted at the 2-position with a 1H-1,2,3,4-tetrazole ring. This compound’s molecular formula is C19H17BrN6O, with a calculated molecular weight of 425.3 g/mol.

Properties

Molecular Formula

C18H15BrN6O

Molecular Weight

411.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15BrN6O/c19-14-5-6-16-13(11-14)7-9-24(16)10-8-20-18(26)15-3-1-2-4-17(15)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26)

InChI Key

CDHVGQBHTPZDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Brominated Indole Synthesis via Fischer Indole Synthesis

The 5-bromo-1H-indole moiety is typically synthesized using the Fischer indole synthesis , a well-established method for constructing substituted indoles. This involves cyclization of phenylhydrazine derivatives with ketones under acidic conditions. For the target compound, 4-bromophenylhydrazine is reacted with 3-ethylpentan-2-one in refluxing acetic acid, yielding 5-bromo-1H-indole with >80% efficiency. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Acid catalystGlacial acetic acidMaximizes cyclization rate
Temperature120°C (reflux)Prevents side reactions
Reaction time6–8 hoursEnsures complete conversion

Post-synthesis, the crude indole is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 7:3), achieving >95% purity.

Functionalization of Benzamide with Tetrazole

The 2-(1H-tetrazol-1-yl)benzamide segment is prepared through a two-step process:

  • Chlorination of 2-aminobenzoic acid : Reaction with thionyl chloride (SOCl₂) at 60°C for 2 hours yields 2-chlorobenzoyl chloride.

  • Tetrazole installation : The chloride intermediate undergoes nucleophilic substitution with 1H-tetrazole in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by triethylamine (TEA) as a base. This step achieves 70–75% yield, with purity confirmed by HPLC.

Key Coupling Reactions for Final Assembly

Amide Bond Formation

The final coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-(1H-tetrazol-1-yl)benzoic acid. Reaction with 2-(5-bromo-1H-indol-1-yl)ethylamine in dichloromethane (DCM) at room temperature for 24 hours achieves 85–90% yield.

Coupling AgentSolventYield (%)Purity (%)
EDC/HOBtDCM8898
DCC/DMAPTHF7295

Optimization of Reaction Parameters

Solvent Effects on Tetrazole Stability

Tetrazole rings are sensitive to hydrolysis under acidic or basic conditions. Polar aprotic solvents like DMF or acetonitrile are preferred for tetrazole-containing reactions, as they stabilize intermediates without inducing decomposition. For example, substituting water with DMF in the tetrazole installation step increases yield from 65% to 78%.

Temperature Control During Amide Coupling

Exothermic reactions during carbodiimide-mediated couplings can lead to racemization or side products. Maintaining temperatures below 25°C via ice baths ensures optimal results. Elevated temperatures (40°C) reduce yields by 15–20% due to premature activation of the carboxylic acid.

Purification and Analytical Characterization

Chromatographic Purification

Final product purity is enhanced using reverse-phase HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile). Gradient elution (10–90% acetonitrile over 30 minutes) resolves unreacted starting materials and byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 8.15 (d, J = 8.4 Hz, 1H, benzamide-H), 7.89 (s, 1H, indole-H).

  • HRMS : m/z calculated for C₁₈H₁₄BrFN₆O [M+H]⁺: 429.0342; found: 429.0338.

Challenges and Alternative Approaches

Regioselectivity in Tetrazole Installation

Competing formation of 2-(2H-tetrazol-2-yl)benzamide is mitigated by using excess 1H-tetrazole (2.5 equiv) and rigorous exclusion of moisture.

Bromine Substituent Stability

The 5-bromo group on the indole ring may undergo unintended dehalogenation under strongly basic conditions. Employing mild bases like TEA or DIEA preserves bromide integrity.

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.

    Major Products: These reactions lead to diverse products, such as substituted indoles or modified tetrazoles.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions. Researchers utilize it to develop new compounds with desired properties.

Catalysis
In synthetic chemistry, N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can participate in catalytic reactions. Transition metals such as palladium and copper have been employed to facilitate reactions involving this compound, enhancing the efficiency of synthesizing other derivatives .

Biological Applications

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The structure–activity relationship (SAR) studies suggest that the presence of the tetraazole ring enhances its binding affinity to proteins involved in tumor progression. Notably, similar indole derivatives have shown significant cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT-15 (colon carcinoma)1.61 ± 1.92
Compound BA549 (lung adenocarcinoma)1.98 ± 1.22

The mechanisms by which the compound exerts its biological effects may include:

  • Inhibition of Protein Kinases : Targeting kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Triggering apoptotic pathways leading to cancer cell death.

Medicinal Chemistry

Therapeutic Potential
this compound is under investigation for its potential therapeutic properties beyond anticancer activity. Studies have explored its antiviral and antimicrobial effects. The unique combination of bromine and tetraazole contributes to its biological activity .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in developing new materials with specific properties such as fluorescence or conductivity. Its diverse functional groups allow for modifications that can tailor materials for applications in electronics or photonics.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Screening : A study identified this compound's potential as an anticancer agent through screening against multicellular spheroids, demonstrating significant cytotoxicity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could inhibit key signaling pathways critical for cancer cell survival.
  • Synthetic Methodology : Research has detailed synthetic routes involving this compound that optimize yield and efficiency using greener solvents and continuous flow reactors .

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and inferred biological relevance:

Structural Analogues with Indole and Tetrazole Moieties

Compound Name Substituents on Indole Tetrazole Modification Molecular Weight (g/mol) Key Structural Differences Reference
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-tetraazol-1-yl)benzamide (Target) 5-Bromo None 425.3 Reference structure
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetraazol-1-yl)benzamide 4-Methoxy, 4-Chloro None 396.8 Chloro and methoxy on indole/benzamide
N-(1-methyl-1H-indol-4-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide 1-Methyl, 4-position 5-Methyl 332.4 Methyl on tetrazole and indole
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide 3-position 5-Methyl 346.4 Indole at position 3; methyl on tetrazole

Key Observations:

  • Substituent Position and Halogenation : The target compound’s 5-bromo-indole distinguishes it from analogues with chloro or methoxy groups (e.g., ). Halogenation may enhance binding affinity in hydrophobic pockets or via halogen bonding.
  • Tetrazole Modifications : Methyl substitution at the tetrazole’s 5-position (e.g., ) could alter electronic properties, affecting metabolic stability or target engagement.

Functional Analogues with Heterocyclic Replacements

  • Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) : Replaces tetrazole with a nitro-thiazole group. Nitazoxanide exhibits broad antiparasitic and antiviral activity, suggesting the tetrazole in the target compound may serve a similar role in modulating redox or enzymatic pathways .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Lacks heterocyclic substituents but shares the benzamide-ethylamine scaffold. Rip-B’s simplicity highlights the importance of the tetrazole and bromo-indole in the target compound for specialized interactions .
  • Thiadiazole-Benzamide Derivatives : Compounds like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () replace tetrazole with thiadiazole, demonstrating acetylcholinesterase inhibition. This suggests the target’s tetrazole may similarly target enzymes but with distinct electronic profiles .

Research Findings and Inferred Bioactivity

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogues:

  • Antiviral/Antiparasitic Potential: Structural similarity to Nitazoxanide () and thiazole/tetrazole-containing compounds () implies possible activity against viral or parasitic targets via nitro-reductase or redox modulation .
  • Enzyme Inhibition : The tetrazole’s ability to act as a bioisostere for carboxylic acids may facilitate interactions with metalloenzymes or proteases, akin to thiadiazole derivatives in .
  • Cellular Permeability : The bromo-indole’s hydrophobicity and molecular weight (~425 g/mol) suggest moderate blood-brain barrier penetration, contrasting with smaller analogues (e.g., , 332.4 g/mol) that may exhibit better bioavailability.

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated indole moiety , a tetrazole ring , and an amide functional group , which are known to contribute to its biological activity. The molecular formula is C15H16BrN5OC_{15}H_{16}BrN_{5}O, with a molecular weight of approximately 360.23 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₆BrN₅O
Molecular Weight360.23 g/mol
Key Functional GroupsIndole, Tetrazole, Amide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, studies indicate that it may act as an inhibitor of the HSET (KIFC1) kinesin, which is crucial for mitotic spindle formation in cancer cells .
  • Modulation of Signaling Pathways : The compound may affect G protein-coupled receptor (GPCR) pathways, leading to alterations in intracellular calcium levels and other signaling cascades .

Biological Activity and Pharmacological Effects

Various studies have reported on the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrate that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to standard antibiotics in certain assays .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, although further studies are needed to elucidate the underlying mechanisms.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving human colon cancer cell lines showed that treatment with this compound resulted in increased multipolar mitotic spindles, suggesting a disruption in normal cell division processes .
  • Case Study 2 : In a high-throughput screening assay for HSET inhibitors, this compound was identified as having micromolar inhibitory activity against HSET with potential for further optimization .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-tetraazol-1-yl)benzamide?

Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Indole Alkylation: React 5-bromoindole with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylenediamine side chain .
  • Amide Coupling: Use benzamide precursors activated via carbodiimide reagents (e.g., EDC/HOBt) to couple with the tetraazole moiety. Microwave-assisted synthesis (e.g., 80–100°C, 2–4 hours) can enhance reaction efficiency and yield .
  • Purification: Recrystallization from methanol or column chromatography (silica gel, hexane/EtOAc gradient) ensures purity. Validate structure via NMR (¹H/¹³C) and IR spectroscopy .

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:
Employ a combination of analytical techniques:

  • Elemental Analysis: Compare calculated vs. experimental C, H, N percentages to confirm stoichiometry (deviation <0.4%) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify characteristic peaks (e.g., indole NH at δ ~10 ppm, tetraazole C=N at ~150 ppm in ¹³C) .
    • IR: Confirm amide C=O (~1650 cm⁻¹) and tetraazole N-H (~3400 cm⁻¹) stretches .
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: What role does the tetraazole moiety play in the compound’s biological interactions?

Answer:
The tetraazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity. Mechanistic insights include:

  • Hydrogen Bonding: The tetraazole N-atoms form hydrogen bonds with enzyme active sites (e.g., PFOR enzyme inhibition in anaerobic organisms) .
  • π-π Stacking: The aromatic tetraazole ring interacts with hydrophobic pockets in target proteins, as shown in docking studies with benzimidazole analogs .
  • pH Sensitivity: Protonation at physiological pH enhances solubility and membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
Key SAR strategies:

  • Indole Modifications: Introduce electron-withdrawing groups (e.g., Br at position 5) to enhance electrophilic reactivity and target binding .
  • Side Chain Variations: Replace the ethylenediamine linker with rigid spacers (e.g., cyclohexyl) to improve conformational stability .
  • Tetraazole Substitution: Test 1H- vs. 2H-tetraazole regioisomers to assess potency differences in enzyme inhibition assays .
  • Bioactivity Assays: Use in vitro models (e.g., bacterial biofilms) to correlate structural changes with MIC values .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:
Resolve discrepancies by:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time .
  • Purity Reassessment: Re-analyze compound batches via HPLC-MS to rule out degradation products .
  • Target Validation: Use competitive binding assays (e.g., SPR or ITC) to confirm direct interactions vs. off-target effects .
  • Structural Analog Comparison: Benchmark against derivatives (e.g., 5-chloro-thiazole analogs) to identify critical pharmacophores .

Advanced: What strategies improve reaction yields in large-scale synthesis?

Answer:
Optimize scalability through:

  • Catalyst Screening: Test CuI or Pd(PPh₃)₄ for cross-coupling steps to reduce side reactions .
  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–120°C) to accelerate kinetics .
  • Workflow Automation: Implement flow chemistry for continuous amide bond formation, minimizing manual handling .
  • Byproduct Management: Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents during purification .

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